molecular formula C21H20FN5O3S B2665224 1-(4-((4-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 887222-28-8

1-(4-((4-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2665224
CAS No.: 887222-28-8
M. Wt: 441.48
InChI Key: LAPTXZCXFLVJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can provide information about the compound’s reactivity and stability .


Physical And Chemical Properties Analysis

This includes determining properties such as melting point, boiling point, solubility, and spectral properties (UV, IR, NMR, MS). Computational methods can also be used to predict some of these properties .

Scientific Research Applications

Antimicrobial Activities

Compounds related to 1,2,4-triazole derivatives have been synthesized and tested for antimicrobial activities. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have shown good or moderate activities against microorganisms. This suggests potential antimicrobial applications for similarly structured compounds (Bektaş et al., 2010).

Antagonist Activity

Derivatives of 1,2,4-triazole have been reported to exhibit 5-HT2 antagonist activity, indicating their potential use in therapeutic applications related to serotonin receptors (Watanabe et al., 1993). This could imply that compounds with a similar structure may have applications in neurological or psychiatric research.

Antidepressant and Antianxiety Activities

A novel series of compounds incorporating the 1,2-oxazole and piperazine moieties have shown significant antidepressant and antianxiety activities in animal models. These findings suggest the potential for compounds with similar structures to be used in the development of new treatments for mood disorders (Kumar et al., 2017).

Mechanism of Action

If the compound is biologically active, studies may be conducted to determine its mechanism of action. This could involve studying its interactions with biological targets, such as proteins or DNA .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a compound, including physical and health hazards. They also provide recommendations for handling, storage, and disposal .

Future Directions

This could involve potential applications of the compound, based on its properties and biological activity. It could also involve further studies needed to fully understand the compound .

Properties

IUPAC Name

1-[4-[(4-fluorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3S/c1-13(28)25-8-10-26(11-9-25)17(14-4-6-15(22)7-5-14)18-20(29)27-21(31-18)23-19(24-27)16-3-2-12-30-16/h2-7,12,17,29H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPTXZCXFLVJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.